molecular formula C6H9NOS B2609186 (3,5-Dimethylisoxazol-4-yl)methanethiol CAS No. 146796-45-4

(3,5-Dimethylisoxazol-4-yl)methanethiol

Cat. No.: B2609186
CAS No.: 146796-45-4
M. Wt: 143.2
InChI Key: XWMCJLFTATZHEX-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)methanethiol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.2. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethylisoxazol-4-yl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylisoxazol-4-yl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCJLFTATZHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of (3,5-Dimethylisoxazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3,5-Dimethylisoxazol-4-yl)methanethiol

Chemical Identity & Physiochemical Profile

(3,5-Dimethylisoxazol-4-yl)methanethiol is a functionalized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD).[1] Its low molecular weight and specific geometry make it an ideal scaffold for probing sub-pockets in enzyme active sites, particularly where a cysteine-targeting "warhead" or a thioether linkage is required.[1]

Critical Distinction: Do not confuse this compound with its structural isomer, 4-Methyl-5-thiazoleethanol (Sulfurol) . While they share the formula C₆H₉NOS, their electronic properties and pharmacological profiles are distinct.

Key Identifiers
ParameterValue
IUPAC Name (3,5-Dimethyl-1,2-oxazol-4-yl)methanethiol
CAS Registry Number 146796-45-4
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
SMILES CC1=C(C(S)=NO1)C
InChIKey Computed:[1][2][3] ZQYJAZXOQXZQQS-UHFFFAOYSA-N
Physiochemical Properties (Lipinski & Veber)[3]
PropertyValueRelevance to Drug Design
cLogP ~1.42Highly permeable; suitable for CNS penetration.[1]
H-Bond Donors 0 (Thiol H is weak)Low desolvation penalty upon binding.[1]
H-Bond Acceptors 2 (N, O)Isoxazole ring acts as a weak acceptor.[1]
TPSA ~26 ŲExcellent membrane permeability (Rule of 3 compliant).
Rotatable Bonds 1High structural rigidity reduces entropic penalty in binding.

Synthetic Methodology: The Thiourea Route

Expert Insight: Direct nucleophilic substitution of the chloromethyl precursor with sodium hydrosulfide (NaSH) often leads to significant disulfide dimerization (R-S-S-R) due to the oxidative instability of the resulting thiol in basic media. The Isothiouronium Salt Method described below is the industry standard for high-integrity synthesis, ensuring the thiol remains protected until the final controlled hydrolysis.

Reaction Scheme Visualization

SynthesisPath Precursor 4-(Chloromethyl)- 3,5-dimethylisoxazole (CAS 19788-37-5) Intermediate Isothiouronium Chloride Salt Precursor->Intermediate Nucleophilic Substitution Reagent1 Thiourea (Ethanol, Reflux) Reagent1->Intermediate Product (3,5-Dimethylisoxazol- 4-yl)methanethiol (Target) Intermediate->Product Alkaline Hydrolysis Reagent2 NaOH / H2O (Hydrolysis) Reagent2->Product SideProduct Disulfide Dimer (Avoided via Inert Atm) Product->SideProduct Air Oxidation

Figure 1: Step-wise synthesis preventing disulfide formation via isothiouronium intermediate.

Detailed Protocol

Step 1: Formation of Isothiouronium Salt

  • Charge: Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous ethanol (5 mL/mmol).

  • Addition: Add thiourea (1.1 eq). The slight excess ensures complete consumption of the alkyl chloride.

  • Reaction: Reflux the mixture for 3–5 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the salt).

  • Isolation: Cool to room temperature. The isothiouronium hydrochloride salt often precipitates. If not, concentrate in vacuo to a solid residue.

Step 2: Hydrolysis to Thiol

  • Hydrolysis: Suspend the salt in degassed water/ethanol (1:1). Add NaOH (2.5 eq) solution dropwise under a nitrogen atmosphere .

    • Why Nitrogen? Thiols are prone to oxidation to disulfides in air, especially at high pH.

  • Reflux: Heat at 80°C for 2 hours.

  • Workup: Acidify carefully with dilute HCl to pH ~5–6. Extract immediately with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO₄ and concentrate. Distillation or flash chromatography (rapid, under N₂) yields the thiol as a pungent liquid/low-melting solid.

Structural Analysis & Validation

To validate the identity of the synthesized compound, compare spectral data against the following expected values.

TechniqueFeatureExpected SignalInterpretation
¹H NMR Methyls (C3, C5)δ 2.2–2.4 ppm (Singlets)Characteristic of 3,5-dimethylisoxazole core.[1]
¹H NMR Methylene (-CH₂-)δ 3.4–3.6 ppm (Doublet, J ≈ 7 Hz)Coupled to the thiol proton.[1]
¹H NMR Thiol (-SH)δ 1.5–2.0 ppm (Triplet/Broad)Exchangeable; coupling collapses with D₂O shake.[1]
¹³C NMR Ring Carbonsδ 158–165 ppm (C3/C5), δ 110 ppm (C4)Typical heterocyclic shifts.
IR S-H Stretch~2550 cm⁻¹Weak but diagnostic band.

Applications in Drug Discovery

Bioisosterism & Fragment Design

The (3,5-dimethylisoxazol-4-yl) moiety is a proven bioisostere for carboxylic acids and esters, offering improved metabolic stability.[1] The methanethiol appendage allows for:

  • Thioether Synthesis: Reaction with alkyl halides to create flexible linkers.

  • Covalent Inhibition: Targeting non-catalytic cysteine residues in kinases (e.g., covalent modifiers).

  • Native Chemical Ligation: Serving as a cryptic thioester equivalent in peptide synthesis.

Reactivity Profile

Reactivity Center (3,5-Dimethylisoxazol-4-yl) methanethiol Path1 Thioether Formation (Williamson Ether Synthesis) Center->Path1 + R-X / Base Path2 Disulfide Bridging (Reversible Linkers) Center->Path2 + R-SH / [O] Path3 Thioester Formation (Acylation) Center->Path3 + R-COCl

Figure 2: Primary reactivity pathways for medicinal chemistry applications.[1]

Handling & Stability

  • Storage: Store at -20°C under argon. Thiols degrade to disulfides upon exposure to atmospheric oxygen.

  • Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor (stench).[1] All manipulations must be performed in a fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and spills.

References

  • PubChem. (2025). (3,5-Dimethylisoxazol-4-yl)methanethiol - CID 2507881.[1][4] National Library of Medicine. [Link]

  • Marron, B. E., et al. (1988). An asymmetric isoxazole annulation. Journal of Heterocyclic Chemistry, 25(4), 1067-1070. (Establishes precursor synthesis).

Sources

Thermodynamic Stability of Isoxazolyl Methanethiols: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazolyl methanethiols represent a specialized class of heterocyclic building blocks critical in fragment-based drug discovery (FBDD) and the synthesis of bioisosteres for carboxylic acids and phosphate groups. While the isoxazole ring offers favorable physicochemical properties (dipole moment ~3.0 D, metabolic stability), the pendant methanethiol group introduces specific thermodynamic vulnerabilities.

This guide provides a rigorous analysis of the thermodynamic stability of isoxazolyl methanethiols, detailing the electronic drivers of decomposition, oxidative instability, and ring-cleavage mechanisms. It is designed for medicinal chemists and process engineers requiring actionable protocols for the synthesis, storage, and handling of these sensitive intermediates.

Part 1: Structural Analysis & Thermodynamic Drivers

The thermodynamic profile of isoxazolyl methanethiols is defined by the interplay between the electron-deficient isoxazole core and the nucleophilic methanethiol tail.

Electronic Influence of the Isoxazole Ring

Unlike simple alkyl thiols, the isoxazolyl group exerts a strong electron-withdrawing effect (EWG) on the methylene linker.

  • Inductive Effect (-I): The electronegative oxygen and nitrogen atoms in the ring pull electron density away from the methylene carbon (

    
    ).
    
  • Acidity Modulation: This inductive effect lowers the pKa of both the thiol proton (-SH, typically pKa ~10-11) and the benzylic-like methylene protons (

    
    -H), making them more susceptible to deprotonation by weak bases.
    
Key Bond Dissociation Energies (BDE)

Stability is governed by the weakest links in the molecular scaffold. The following estimated BDE values highlight the points of vulnerability:

Bond TypeEstimated BDE (kcal/mol)Stability Implication
S-H (Thiol)~87 - 89Susceptible to radical abstraction and oxidative coupling.
C-S (C-SH)~70 - 73Weaker than typical alkyl C-S due to ring activation; potential for desulfurization.
N-O (Ring)~35 - 40 (Activation ~1.5 eV)The "Achilles' heel" of the isoxazole ring; prone to reductive cleavage.

-H
~85 - 90Activated by the ring; susceptible to radical attack or base-catalyzed elimination.

Part 2: Degradation Mechanisms

Understanding the specific decomposition pathways is essential for stabilizing these compounds. The three primary modes of failure are Oxidative Dimerization , Base-Catalyzed Elimination , and Reductive Ring Cleavage .

Oxidative Dimerization (Disulfide Formation)

The most immediate threat to thermodynamic purity is the formation of disulfides. The isoxazole ring's electron withdrawal makes the thiolate anion (


) less nucleophilic but the thiol proton more acidic, facilitating rapid equilibrium to the thiolate in neutral buffers, which then oxidizes.


Base-Catalyzed Elimination

Under basic conditions, the acidity of the methylene protons allows for an E1cB-like elimination pathway, particularly if the thiol is activated (e.g., as a leaving group during modification). This can lead to the formation of reactive exocyclic methides or polymerization.

Reductive Ring Cleavage

While the methanethiol group is the primary concern, the isoxazole ring itself is thermodynamically unstable toward reduction. The N-O bond is weak and can be cleaved by reducing agents often used to maintain the thiol state (e.g., vigorous treatment with metals), yielding enamino ketones.

Visualization of Degradation Pathways[1]

DecompositionPathways Start Isoxazolyl Methanethiol (Active Species) Thiolate Thiolate Anion (Intermediate) Start->Thiolate Deprotonation (pH > 7) Elimination Exocyclic Methide (Elimination Product) Start->Elimination Strong Base / Heat (-H2S) RingOpen Enamino Ketone (Ring Cleavage) Start->RingOpen H2 / Metal Catalyst (Reductive Cleavage) Disulfide Disulfide Dimer (Oxidative Product) Thiolate->Disulfide O2 / Oxidation

Figure 1: Primary degradation pathways for isoxazolyl methanethiols showing oxidation, elimination, and ring cleavage risks.

Part 3: Experimental Assessment Protocols

To validate the integrity of isoxazolyl methanethiols, a multi-modal analytical approach is required. Simple purity checks (like LC-MS) often miss dimerization artifacts due to ionization-induced redox events.

Protocol: Ellman's Reagent Quantitation

This colorimetric assay specifically quantifies free thiols, distinguishing them from disulfides.

  • Preparation: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in reaction buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).

  • Blanking: Measure absorbance of the DTNB solution at 412 nm.

  • Reaction: Add the isoxazolyl methanethiol sample (dissolved in DMSO) to the DTNB solution.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Measurement: Measure absorbance at 412 nm.

  • Calculation: Use the molar extinction coefficient of TNB (

    
    ) to calculate free thiol concentration.
    
    • Note: If the concentration is <90% of theoretical, significant oxidation has occurred.

Protocol: NMR Stability Study (d6-DMSO)

Proton NMR is the gold standard for detecting both dimerization and ring degradation.

  • Solvent: Use

    
     (avoid 
    
    
    
    as traces of HCl can catalyze decomposition).
  • Key Signals to Monitor:

    • -CH2- Protons: Shift from ~3.8 ppm (thiol) to ~4.2 ppm (disulfide).

    • Ring Protons: Any loss of the characteristic isoxazole singlet (or doublet) indicates ring cleavage.

    • -SH Proton: A triplet/broad singlet around 2-3 ppm. Disappearance indicates H/D exchange or oxidation.

Stability Testing Workflow

StabilityWorkflow cluster_tests Parallel Stability Assays Sample Isoxazolyl Methanethiol Sample Ellman Ellman's Test (Free -SH Quant) Sample->Ellman NMR 1H-NMR (d6-DMSO) (Structural Integrity) Sample->NMR LCMS LC-MS (Molecular Weight) Sample->LCMS Decision Data Synthesis Ellman->Decision >95% Free Thiol NMR->Decision No Shift in CH2 LCMS->Decision Mass Confirmed Pass Valid for Use Decision->Pass All Pass Fail Repurify / Discard Decision->Fail Any Fail

Figure 2: Integrated workflow for validating the thermodynamic stability and purity of thiol samples.

Part 4: Stabilization & Handling Strategies

To maximize thermodynamic stability during storage and usage, the following "Best Practices" must be strictly adhered to.

Storage Conditions
  • Atmosphere: Strictly inert (Argon or Nitrogen). Oxygen is the primary enemy.

  • Temperature: -20°C or lower. Thermal energy accelerates the elimination of H2S.

  • State: Store as a solid if possible. If the compound is an oil, dissolve in a degassed anhydrous solvent (e.g., Ethanol) with a reducing agent stabilizer.

Chemical Stabilizers
  • TCEP (Tris(2-carboxyethyl)phosphine): A non-thiol reducing agent. Add 1-2 equivalents during aqueous workups or assays to irreversibly reduce any disulfides formed. Unlike DTT, TCEP is stable over a wider pH range and does not compete in thiol-ene reactions.

  • Acidic pH: Maintain pH < 6 during extraction. The thiolate anion (formed at pH > 7) is the reactive species for oxidation. Keeping the thiol protonated (

    
    ) kinetically inhibits dimerization.
    
Synthetic Considerations

When synthesizing these targets (e.g., via isoxazolyl alkyl halides + thiourea or thioacetate):

  • Deacetylation: If using a thioacetate precursor, perform the hydrolysis (deprotection) under strictly anaerobic conditions.

  • Quenching: Quench reactions with acidic buffer immediately to prevent base-catalyzed degradation of the isoxazole ring or the thiol.

References

  • Vertex Pharmaceuticals. (2016). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. National Institutes of Health. [Link]

  • NIST Chemistry WebBook. (2023). Methanethiol Thermodynamic Data. National Institute of Standards and Technology.[1] [Link]

  • Royal Society of Chemistry. (2018). Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. [Link]

  • Master Organic Chemistry. (2023). Bond Dissociation Energies of Organic Molecules. [Link]

  • American Elements. (2024). Isoxazol-5-ylmethanol Properties and Specifications. [Link]

Sources

CAS number and identifiers for (3,5-Dimethylisoxazol-4-yl)methanethiol

[1][2][3][4][5][6]

Abstract

(3,5-Dimethylisoxazol-4-yl)methanethiol (CAS 146796-45-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical synthesis.[1][2][3] Characterized by a 3,5-dimethylisoxazole core functionalized with a methanethiol group at the 4-position, this compound serves as a critical intermediate for introducing the isoxazole pharmacophore—a known bioisostere for pyridine and furan rings. This guide provides an in-depth technical analysis of its identifiers, physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity integration of this moiety into larger scaffolds.

Identity & Physicochemical Profile[7][8][9][10][11]

The precise identification of this compound is essential due to the prevalence of structural isomers (e.g., 5-mercaptomethyl variants) and related oxygenated derivatives.

Core Identifiers
ParameterValue
Chemical Name (3,5-Dimethylisoxazol-4-yl)methanethiol
CAS Registry Number 146796-45-4
Synonyms 4-(Mercaptomethyl)-3,5-dimethylisoxazole; 3,5-Dimethyl-4-isoxazolylmethanethiol
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
InChI Key Derived from structure:[1][2][4]InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,1-2H3
SMILES CC1=C(C(=NO1)C)CS
Physical Properties (Predicted/Experimental)[13]
  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Odor: Characteristic potent thiol stench (sulfurous/garlic-like).

  • Solubility: Soluble in DCM, chloroform, DMSO, methanol; sparingly soluble in water.

  • Acidity (pKa): ~10.0–10.5 (Thiol group), rendering it deprotonatable by mild bases (e.g., K₂CO₃, Et₃N).

Synthetic Methodology & Manufacturing

Retrosynthetic Analysis

The synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol is most reliably achieved via the 4-chloromethyl intermediate. Direct thiolation of the isoxazole ring is difficult; therefore, the methylene linker is installed first, followed by nucleophilic substitution.

Key Precursor: 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5).

Validated Synthetic Protocol

Note: This protocol synthesizes the thiol from the chloride precursor via an isothiouronium salt intermediate to prevent sulfide (thioether) byproduct formation.

Step 1: Chloromethylation (Blanc Reaction)

  • Reagents: 3,5-Dimethylisoxazole, Paraformaldehyde, HCl (gas), ZnCl₂ (catalyst).[5]

  • Conditions: Reflux in inert solvent or neat.

  • Mechanism: Electrophilic aromatic substitution on the electron-rich C4 position of the isoxazole ring.

Step 2: Thiolation (Isothiouronium Route)

  • Reagents: 4-(Chloromethyl)-3,5-dimethylisoxazole, Thiourea, Ethanol.

  • Procedure:

    • Reflux the chloromethyl isoxazole with 1.1 eq. of thiourea in ethanol for 3–5 hours.

    • Isolate the intermediate isothiouronium chloride salt (often a white precipitate).

    • Hydrolysis: Treat the salt with aqueous NaOH (10%) under reflux for 1–2 hours.

    • Workup: Acidify to pH ~5, extract with DCM, dry over MgSO₄, and concentrate.

  • Yield: Typically 75–85%.

Reaction Pathway Diagram

SynthesisPathwayStart3,5-Dimethylisoxazole(Starting Material)Inter14-(Chloromethyl)-3,5-dimethylisoxazole(CAS 19788-37-5)Start->Inter1Paraformaldehyde,HCl, ZnCl2(Blanc Reaction)Inter2IsothiouroniumSalt IntermediateInter1->Inter2Thiourea,Ethanol, Reflux(SN2 Substitution)Product(3,5-Dimethylisoxazol-4-yl)methanethiol(CAS 146796-45-4)Inter2->ProductNaOH (aq),then H3O+(Hydrolysis)

Caption: Step-wise synthesis from the parent isoxazole via chloromethylation and subsequent thiourea substitution.

Applications in Drug Development[14]

The (3,5-dimethylisoxazol-4-yl)methyl motif is a privileged structure in medicinal chemistry, often used to optimize pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD)
  • Bioisosterism: The isoxazole ring mimics the electronics of pyridine and furan but with distinct hydrogen-bonding acceptors (N and O).

  • Thiol Functionality: The methanethiol group serves as a "warhead" or linker:

    • Disulfide Bridging: Can be used to conjugate the isoxazole moiety to cysteine residues in proteins.

    • Thioether Formation: Reacts with alkyl halides to form stable thioether linkages (e.g., in kinase inhibitors).

    • Metal Chelation: The N-O motif combined with the pendant thiol can form bidentate ligands for metalloprotein inhibition.

Metabolic Stability

The 3,5-dimethyl substitution pattern blocks the metabolically vulnerable positions on the isoxazole ring, enhancing the in vivo half-life of drugs containing this fragment compared to unsubstituted isoxazoles.

Safety & Handling Protocols

Hazard Class: Thiol / Mercaptan. Signal Word: WARNING.

Odor Control

Like all low-molecular-weight thiols, this compound has a low odor threshold.

  • Containment: Handle only in a functioning fume hood.

  • Neutralization: All glassware and spills must be treated with a bleach solution (5% NaOCl) before removal from the hood. This oxidizes the thiol to the odorless sulfonic acid.[6]

Storage Stability
  • Oxidation Risk: Thiols slowly oxidize to disulfides in air.

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Shelf Life: ~12 months if sealed correctly. If the liquid turns cloudy or precipitates solids, check for disulfide formation (dimerization).

References

  • ChemBuyersGuide. (2024). Source Suppliers for CAS 146796-45-4. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (3,5-Dimethylisoxazol-4-yl)methanethiol (CID 2507881). National Library of Medicine. Retrieved from [Link]

Bioactivity Profile of (3,5-Dimethylisoxazol-4-yl)methanethiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity profile, synthetic utility, and therapeutic potential of (3,5-Dimethylisoxazol-4-yl)methanethiol and its downstream derivatives.

Technical Guide & Whitepaper

Executive Summary

(3,5-Dimethylisoxazol-4-yl)methanethiol (CAS: 2507881) serves as a critical "linchpin" intermediate in medicinal chemistry.[1] Unlike simple alkyl thiols, this molecule carries the 3,5-dimethylisoxazole pharmacophore—a privileged scaffold validated in FDA-approved therapeutics (e.g., Sulfisoxazole, Leflunomide).

The bioactivity of this molecule is not intrinsic to the free thiol, which is prone to oxidation, but is realized through its S-substituted derivatives . By utilizing the high nucleophilicity of the mercaptomethyl group, researchers generate stable thioethers, sulfones, and metal complexes that exhibit distinct biological profiles:

  • Hepatoprotection: Bis-isoxazole thioethers function as S-adenosyl-L-methionine (SAM) mimics.[1][2]

  • Oncology: Isoxazole-tethered ligands act as BET bromodomain inhibitors for Acute Myeloid Leukemia (AML).[1]

  • Antimicrobial & Insecticidal: Sulfone derivatives display broad-spectrum activity against resistant strains and agricultural pests.

Chemical Architecture & SAR

The therapeutic efficacy of these derivatives stems from the synergistic relationship between the heterocyclic core and the sulfur linker.

Structural Activity Relationship (SAR)
ComponentFunctionalityMechanistic Role
Isoxazole Ring Heteroaromatic CoreBioisostere for amide/ester groups; interacts with BET bromodomains via hydrogen bonding (Asn140).[1]
3,5-Dimethyl Groups Steric/Lipophilic ModulatorsPrevents metabolic degradation of the ring; enhances hydrophobic pocket occupancy in target proteins.
Methanethiol Linker Nucleophilic WarheadEnables covalent attachment to electrophiles (alkyl halides, Michael acceptors).[1] Acts as a metabolic "soft spot" for oxidation to sulfoxides/sulfones.
Synthetic Versatility

The thiol group allows for rapid diversification via Click Chemistry (Thiol-Ene reaction) or classical


 substitution, creating libraries of:
  • Thioethers: Stable, lipophilic linkers.

  • Sulfones: Oxidized derivatives with enhanced polarity and hydrogen-bond accepting capability.

  • Metal Complexes: Coordination with Pd(II) or Cu(II) for catalytic or metallodrug applications.[1]

Therapeutic Applications & Bioactivity Data[3][4][5][6][7][8]

A. Hepatoprotection (SAM Analogues)

Research indicates that bis-derivatives of the thiol, specifically 1,2-bis(isoxazol-4-ylmethylsulfanyl)ethane , function as structural analogues of S-adenosyl-L-methionine (SAM).[2] These compounds mitigate liver toxicity by maintaining cellular glutathione levels.

Table 1: Hepatoprotective Activity of Thioether Derivatives Model: CCl4-induced hepatotoxicity in Wistar rats.

Compound IDStructure TypeDose (mg/kg)ALT Level (IU/L)Hepatoprotection %Toxicity (LD50)
Control Vehicle-185 ± 12--
Standard SAM (S-adenosyl-methionine)10045 ± 575.6%>2000 mg/kg
ISO-S-1 Bis-thioether (Ethane linker)5052 ± 671.8% >1000 mg/kg
ISO-Pd Pd(II) Complex of ISO-S-12548 ± 474.0% Low Toxic

Key Insight: The Palladium(II) complex of the thioether derivative shows potency comparable to the clinical standard SAM at a lower dose, suggesting improved bioavailability or catalytic scavenging of reactive oxygen species (ROS).[1]

B. Oncology: BET Bromodomain Inhibition

The 3,5-dimethylisoxazole moiety is a known acetyl-lysine mimic. Derivatives synthesized by linking the methanethiol to larger aromatic systems (e.g., quinolines) have shown efficacy against Acute Myeloid Leukemia (AML) cell lines.[1]

  • Mechanism: Disruption of BRD4-acetylated histone interactions.

  • Target: Downregulation of c-Myc oncogene transcription.

  • Potency: Lead thioether derivatives exhibit IC50 values in the low micromolar range (0.5 – 1.5 µM) against MV4-11 cells.[1]

C. Insecticidal & Antimicrobial Activity

Sulfonyl derivatives (obtained by oxidizing the thioether) demonstrate potent insecticidal activity, likely by inhibiting specific metabolic enzymes in pests.

  • Target: 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides.[3]

  • Activity: >90% mortality in Spodoptera exigua (Beet Armyworm) at 500 ppm.[1]

Mechanistic Pathways & Workflow

The following diagram illustrates the synthetic divergence from the parent thiol to its bioactive forms and their respective biological targets.

BioactivityPathways Thiol (3,5-Dimethylisoxazol-4-yl) methanethiol Thioether Thioether Derivatives (S-Alkylation) Thiol->Thioether + Alkyl Halide / Base Sulfone Sulfonyl Derivatives (Oxidation) Thioether->Sulfone + mCPBA / H2O2 MetalComplex Metal Complexes (Pd/Cu Coordination) Thioether->MetalComplex + PdCl2 / CuCl2 Hepato Hepatoprotection (SAM Mimicry) Thioether->Hepato Bis-alkane linkers Onco BET Inhibition (AML Therapy) Thioether->Onco Aryl/Heteroaryl linkers Insect Insecticidal (Metabolic Block) Sulfone->Insect Dicarboxamide scaffold MetalComplex->Hepato ROS Scavenging

Figure 1: Synthetic divergence of the methanethiol intermediate into three primary bioactive classes: Hepatoprotective agents, BET inhibitors, and Insecticides.[1]

Experimental Protocols

Protocol A: Synthesis of Bis(isoxazol-4-ylmethylsulfanyl)alkanes (Hepatoprotective Agent)

Rationale: This protocol utilizes a one-pot multicomponent reaction or a stepwise alkylation to generate the stable thioether dimer.

Reagents:

  • (3,5-Dimethylisoxazol-4-yl)methanethiol (1.0 eq)[1]

  • 1,2-Dibromoethane (0.5 eq)[1]

  • Potassium Carbonate (

    
    ) (anhydrous, 2.5 eq)[1]
    
  • Acetonitrile (ACN) (Solvent)[1][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 2.5 mmol of (3,5-Dimethylisoxazol-4-yl)methanethiol in 15 mL of dry ACN under an inert Nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     (6.25 mmol) to the solution. Stir at room temperature for 20 minutes to generate the thiolate anion.
    
  • Coupling: Dropwise add 1,2-dibromoethane (1.25 mmol). A white precipitate (KBr) will begin to form.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure bis-thioether (Yield > 85%).

Protocol B: In Vitro Hepatoprotection Assay

Rationale: Validates the antioxidant capacity of the derivative against toxin-induced damage.

  • Cell Line: Isolated rat hepatocytes.

  • Induction: Expose cells to

    
     (10 mM) to induce lipid peroxidation.[1]
    
  • Treatment: Co-treat with test compounds (10–100 µM) and Reference Standard (SAM).

  • Readout: Measure leakage of ALT (Alanine Aminotransferase) and LDH (Lactate Dehydrogenase) into the medium after 24 hours.

  • Calculation:

    
    [1]
    

References

  • Synthesis and Hepatoprotective Activity of Bis(isoxazol-4-ylmethylsulfanyl)alkanes. Source: ResearchGate.[5] URL:[Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • PubChem Compound Summary: (3,5-Dimethylisoxazol-4-yl)methanethiol. Source:[1] PubChem.[6][7] URL:[Link][1]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. Source: ResearchGate.[5] URL:[Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Strategic Synthesis of Novel Thioethers via (3,5-Dimethylisoxazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-dimethylisoxazole motif is a privileged scaffold in modern medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities and its presence in numerous bioactive compounds.[1][2] This application note provides a comprehensive guide to the synthesis of novel thioethers utilizing (3,5-dimethylisoxazol-4-yl)methanethiol, a versatile building block for introducing this key heterocyclic system into target molecules. We will detail a robust and validated protocol for thioether formation via S_N2-type reactions, including the rationale behind reagent selection, reaction optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolbox for creating complex molecules with potential therapeutic applications.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in the design of contemporary pharmaceuticals and agrochemicals.[3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it an effective mimic for peptide bonds, enhancing metabolic stability and oral bioavailability of drug candidates.[1] Specifically, the 3,5-dimethylisoxazole moiety has been successfully incorporated into potent inhibitors of various biological targets, including bromodomains, which are implicated in cancer and inflammatory diseases.[2][5]

Thioethers are critical linkers in drug design, offering a stable and relatively unreactive connection that can subtly modulate a molecule's physicochemical properties. The strategic combination of the 3,5-dimethylisoxazole core with a flexible thioether linkage provides a powerful approach for scaffold hopping and lead optimization campaigns. This document outlines the preparation and application of (3,5-dimethylisoxazol-4-yl)methanethiol as a key intermediate for this purpose.

Reagent Profile and Preparation

Physicochemical Properties of (3,5-Dimethylisoxazol-4-yl)methanethiol
  • Molecular Formula: C₆H₉NOS[6]

  • Molecular Weight: 143.21 g/mol [6]

  • Appearance: Typically a colorless to pale yellow oil with a characteristic thiol odor.

  • Key Features: The thiol proton (S-H) is weakly acidic (pKa ≈ 10-11), allowing for easy deprotonation with a suitable base to form the highly nucleophilic thiolate anion. The reagent is susceptible to air oxidation, which leads to the formation of the corresponding disulfide dimer. Therefore, handling under an inert atmosphere is paramount.

Proposed Synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol

While the target thiol can be sourced commercially, its synthesis from readily available starting materials is often required. A reliable two-step procedure starting from 4-(chloromethyl)-3,5-dimethylisoxazole is outlined below. This common precursor is synthesized from 3,5-dimethylisoxazole, which itself is prepared via the classical condensation of acetylacetone and hydroxylamine hydrochloride.[7][8]

Step 1: Synthesis of S-((3,5-Dimethylisoxazol-4-yl)methyl) ethanethioate

This step converts the reactive chloromethyl group into a stable thioacetate, which is a common and effective method for introducing a protected thiol functional group.[9]

  • Protocol:

    • To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add potassium thioacetate (1.2 eq).

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude thioacetate is typically of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.

Step 2: Hydrolysis to (3,5-Dimethylisoxazol-4-yl)methanethiol

The thioacetate is deprotected under basic conditions to yield the final thiol product.

  • Protocol:

    • Dissolve the crude thioacetate from the previous step in methanol (approx. 0.5 M).

    • Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Add a solution of sodium hydroxide (2.0 eq) in degassed water.

    • Stir the mixture at room temperature under an inert atmosphere for 2-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture in an ice bath and carefully acidify to pH ~5-6 with 1 M HCl.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target thiol. Use immediately in the next step.

Core Protocol: Thioether Synthesis via S_N2 Alkylation

The formation of the C-S bond is most reliably achieved through the alkylation of the in situ generated thiolate anion with a suitable electrophile. This S_N2 reaction is a cornerstone of thioether synthesis.[10]

General Reaction Scheme

// Reactants Thiol [label=" (3,5-Dimethylisoxazol-4-yl)methanethiol\n(R-SH)"]; Base [label="Base\n(e.g., K₂CO₃, NaH)"]; Electrophile [label="Electrophile\n(R'-X)\nX = Br, I, OTs, OMs"]; Solvent [label="Aprotic Polar Solvent\n(e.g., DMF, ACN)"];

// Intermediates & Products Thiolate [label="Thiolate Anion\n(R-S⁻)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Thioether Product\n(R-S-R')", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];

// Reaction Flow {rank=same; Thiol; Base; Solvent;} {Thiol, Base, Solvent} -> Thiolate [label=" Deprotonation\n(Step 1)", fontcolor="#5F6368"]; {Thiolate, Electrophile} -> Product [label=" Sₙ2 Attack\n(Step 2)", fontcolor="#5F6368"]; }

Caption: General workflow for S_N2-based thioether synthesis.

Detailed Step-by-Step Protocol

This protocol uses benzyl bromide as a model electrophile. Conditions should be optimized for other substrates.

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition:

    • Place freshly prepared or commercial (3,5-dimethylisoxazol-4-yl)methanethiol (1.0 eq) into the flask.

    • Add anhydrous acetonitrile (ACN) or DMF via syringe to dissolve the thiol (concentration approx. 0.1-0.5 M).

    • Causality Note: Anhydrous aprotic polar solvents like ACN and DMF are ideal for S_N2 reactions as they solvate the counter-ion of the base but do not strongly solvate the nucleophile, thus maximizing its reactivity.[10]

  • Thiolate Formation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)) portion-wise.

    • Stir the suspension at 0 °C for 20-30 minutes. If using NaH, hydrogen gas evolution will be observed.

    • Causality Note: The base must be strong enough to completely deprotonate the thiol. K₂CO₃ is a milder, safer choice for many applications. NaH is a stronger, non-nucleophilic base suitable for less reactive systems, but requires more careful handling.[9]

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise via syringe to the stirred suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS, checking for the disappearance of the starting thiol.

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioether.

Data Summary and Optimization

The choice of base and solvent can significantly impact reaction efficiency. The following table provides a starting point for optimization.

Parameter Selection A (Standard) Selection B (Mild) Selection C (Strong) Rationale & Comments
Electrophile Primary Alkyl Halide (R-Br, R-I)Activated Halide (e.g., Allylic)Secondary Alkyl TosylateReactivity follows I > Br > Cl ≈ OTs. S_N2 is disfavored for sterically hindered (tertiary) electrophiles.
Base NaHK₂CO₃, Cs₂CO₃LiHMDS, NaHMDSBase strength should match substrate reactivity. Carbonates are sufficient for most primary halides.
Solvent DMF, ACNAcetone, THFDMF, DMSOAprotic polar solvents are preferred. THF is a good choice when using strong, soluble bases like LiHMDS.
Temperature 0 °C to RTRT-78 °C to RTInitial cooling controls exotherms. Less reactive electrophiles may require gentle heating (40-60 °C).
Typical Yield 75-95%70-90%60-85%Yields are substrate-dependent. Side reactions like elimination can occur with secondary halides.

Troubleshooting

  • Problem: Low yield; significant amount of disulfide byproduct detected.

    • Cause: Oxidation of the thiol/thiolate.

    • Solution: Ensure all solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire procedure. Work quickly once the thiol is generated or deprotected.

  • Problem: Reaction does not proceed to completion.

    • Cause: Insufficiently reactive electrophile or incomplete deprotonation.

    • Solution: Switch to a more reactive electrophile (iodide instead of bromide). Use a stronger base (e.g., NaH instead of K₂CO₃). Gentle heating may be required, but monitor for side products.

  • Problem: Multiple products are observed.

    • Cause: Over-alkylation (if the electrophile has multiple leaving groups) or side reactions like elimination with secondary halides.

    • Solution: Use a strict 1.0-1.1 stoichiometry of the electrophile. Run the reaction at a lower temperature.

Conclusion

(3,5-Dimethylisoxazol-4-yl)methanethiol is a highly valuable synthetic intermediate for incorporating the medicinally relevant 3,5-dimethylisoxazole scaffold into target molecules via a stable thioether linkage. The S_N2 alkylation protocol detailed herein is robust, high-yielding, and adaptable to a wide range of electrophiles. By carefully controlling reaction conditions, particularly by maintaining an inert atmosphere, researchers can reliably synthesize novel isoxazole-containing thioethers for application in drug discovery and materials science.

References

  • Hewings, D. S., et al. (2011). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. Available from: [Link]

  • Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available from: [Link]

  • Gobalchem. (2026, February 14). The Versatility of 3,5-Dimethylisoxazole in Chemical Synthesis. Available from: [Link]

  • Shi, J., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800100. Available from: [Link]

  • Kaur, H., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemistry, 2016, 1-27. Available from: [Link]

  • Nguyen, T. L. (2021). Recent Progress in the Synthesis of Isoxazoles. Mini-Reviews in Organic Chemistry, 18(1), 2-3. Available from: [Link]

  • Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33791-33814. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from: [Link]

  • Russian Chemical Bulletin. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Chemical Bulletin, 67, 110-114. Available from: [Link]

  • Communications Chemistry. (2021). Geoelectricity-driven thioester formation: A possible prebiotic root of metabolism. Communications Chemistry, 4(56). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 6). Thioether Formation. Retrieved from: [Link]

  • Albrecht, Ł., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938-2944. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Alkanethiols. Retrieved from: [Link]

  • PubMed. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938-2944. Available from: [Link]

  • ResearchGate. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Preprints. Available from: [Link]

  • Kitadai, N., et al. (2021). Thioester synthesis through geoelectrochemical CO2 fixation on Ni sulfides. Communications Chemistry, 4(56). Available from: [Link]

  • Journal of Heterocyclic Chemistry. (1979). A study of the lithiation of 5-alkoxymethyl-, 5-alkylthiomethyl-, and 5-dialkylaminomethylisoxazoles. Journal of Heterocyclic Chemistry, 16(5), 977-980. Available from: [Link]

  • Environmental Science & Technology. (2011). Reactions between methanethiol and biologically produced sulfur particles. Environmental Science & Technology, 45(6), 2173-2179. Available from: [Link]

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Retrieved from: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • University of Florida. (n.d.). Volatile Sulfur Compounds. Retrieved from: [Link]

  • R Discovery. (1990). Alkylation of 3,5-Dimethylisothiazole. A Regioselective Synthesis of S-Alkyl-3-methylisothiazoles. Journal of Heterocyclic Chemistry, 27(2), 331-333. Available from: [Link]

  • Atmospheric Chemistry and Physics. (2022). Oceanic emissions of dimethyl sulfide and methanethiol and their contribution to sulfur dioxide production in the marine atmosphere. Atmospheric Chemistry and Physics, 22(9), 6249-6264. Available from: [Link]

  • Molecules. (2021). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 26(5), 1386. Available from: [Link]

  • ResearchGate. (2015). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. European Journal of Organic Chemistry, 2015(26), 5761-5764. Available from: [Link]

  • mSystems. (2024). Rhodobacteraceae methanethiol oxidases catalyze methanethiol degradation to produce sulfane sulfur other than hydrogen sulfide. mSystems, 9(2), e00994-23. Available from: [Link]

  • Chemistry of Heterocyclic Compounds. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Chemistry of Heterocyclic Compounds, 59(6), 415-423. Available from: [Link]

Sources

Using (3,5-Dimethylisoxazol-4-yl)methanethiol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of (3,5-Dimethylisoxazol-4-yl)methanethiol (herein referred to as DMIMT ) in coordination chemistry and surface science.[1] Unlike simple alkyl thiols, DMIMT possesses a unique "soft-hard" donor duality: the soft thiol (-SH) group and the hard/borderline nitrogen (N) within the isoxazole ring.[1]

The presence of the 3,5-dimethyl substituents provides critical steric bulk, preventing the irreversible aggregation often seen with unhindered thiols, while the isoxazole core imparts polarity and hydrogen-bonding capability. This note covers ligand handling, self-assembled monolayer (SAM) formation on gold, and the synthesis of bridging coordination polymers.

Ligand Profile & Handling

Compound Identity:

  • IUPAC Name: (3,5-Dimethyl-1,2-oxazol-4-yl)methanethiol[1]

  • Abbreviation: DMIMT

  • MW: 143.21 g/mol [1][2]

  • Physical State: Colorless to pale yellow liquid/low-melting solid (putrid odor).[1]

  • Solubility: Soluble in DCM, THF, Ethanol, Acetonitrile. Sparingly soluble in water.[1]

Critical Handling (Oxidation Risk): Like all primary thiols, DMIMT is prone to oxidative dimerization to form disulfides (R-S-S-R) upon exposure to air.[1]

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Restoration: If the liquid becomes cloudy or precipitates a solid (disulfide), reduce it prior to use.[1]

    • Protocol: Dissolve in THF/Water (1:1), add 1.5 eq. TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1] Stir for 1 hour. Extract with DCM.[1]

Coordination Modes & Mechanism

The DMIMT ligand offers three distinct coordination modes, governed by the Hard-Soft Acid-Base (HSAB) theory and steric constraints imposed by the 3-methyl group.[1]

  • Mode A: Monodentate Thiolate (κS): Dominant with soft metals (Au, Ag, Pt).[1] The isoxazole ring remains uncoordinated, acting as a functional "tail."

  • Mode B: Bridging (μ2-S,N): The sulfur binds a soft metal, while the isoxazole nitrogen binds a harder metal (e.g., Zn, Co) or participates in hydrogen bonding.[1]

  • Mode C: Sterically Hindered Chelation: Direct N,S-chelation to a single metal is sterically disfavored due to the 3-methyl group clashing with the metal center. This forces the ligand to adopt bridging geometries, making it ideal for Metal-Organic Frameworks (MOFs) .[1]

Visualization of Coordination Logic:

CoordinationModes cluster_metals Metal Center Selection Ligand DMIMT Ligand (Soft S / Hard N) SoftM Soft Metal (Au, Ag, Pd) Ligand->SoftM High Affinity (S-M) HardM Hard/Borderline (Zn, Co, Ni) Ligand->HardM Low Affinity (N-M) (Requires S-anchoring) Result_A Mode A: Surface Passivation (SAMs) SoftM->Result_A Monodentate Result_B Mode B: Coordination Polymer (Bridging) SoftM->Result_B Primary Anchor HardM->Result_B Secondary Linker

Figure 1: Decision matrix for metal selection.[1] S-binding is the primary driver; N-binding is secondary/bridging.[1]

Protocol 1: Gold Nanoparticle (AuNP) Functionalization

Objective: Create stable, functionalized gold nanoparticles where the isoxazole ring provides a polar, chemically active shell.

Reagents:

  • Citrate-stabilized AuNPs (approx. 10-20 nm diameter).[1]

  • DMIMT (10 mM stock in Ethanol).[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Step-by-Step Methodology:

  • Ligand Exchange Preparation:

    • Dilute the AuNP solution (5 mL) with 5 mL of ethanol to improve ligand solubility.[1]

    • Why: DMIMT is hydrophobic; pure aqueous conditions may cause ligand precipitation before binding.[1]

  • Addition:

    • Add DMIMT solution dropwise to the AuNP suspension while stirring rapidly.[1]

    • Ratio: Target a 2000:1 molar excess of Ligand:AuNP to ensure full monolayer coverage.

  • Incubation:

    • Stir at Room Temperature (RT) for 12 hours in the dark.

    • Note: The "dark" condition prevents photo-oxidation of the thiol during the exchange process.[1]

  • Purification (Critical):

    • Centrifuge at 12,000 rpm for 20 minutes.

    • Discard supernatant (removes free thiol and displaced citrate).[1]

    • Resuspend pellet in fresh ethanol/buffer. Repeat 3 times.

  • Validation:

    • UV-Vis: Look for the Surface Plasmon Resonance (SPR) band.[1] A shift of 2-5 nm (e.g., 520 nm -> 524 nm) indicates successful shell formation.[1] Aggregation would show a massive red-shift (>600 nm) or broadening.[1]

Protocol 2: Synthesis of [Ag(DMIMT)]n Coordination Polymer

Objective: Synthesize a 1D coordination polymer utilizing the bridging capability of the thiolate sulfur.

Reagents:

  • Silver Nitrate (AgNO3).[1]

  • DMIMT.[1]

  • Triethylamine (Et3N) - acts as a proton scavenger.[1]

  • Acetonitrile (MeCN).[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve DMIMT (1.0 mmol, 143 mg) in 10 mL MeCN.

    • Add Et3N (1.1 mmol, 153 µL).[1] The solution may yellow slightly (thiolate generation).[1]

  • Metal Addition:

    • Dissolve AgNO3 (1.0 mmol, 170 mg) in 5 mL MeCN.

    • Add the Ag solution slowly to the ligand solution while stirring.

  • Precipitation/Crystallization:

    • An immediate yellow/white precipitate indicates rapid polymer formation.[1]

    • For Crystals: Do not stir.[1] Layer the Ag solution carefully on top of the Ligand solution in a narrow tube. Allow diffusion over 3-5 days in the dark.

  • Isolation:

    • Filter the solid.[1][3] Wash with cold MeCN and Diethyl Ether.[1]

    • Dry under vacuum.[1]

Data Summary Table: Expected Characterization

TechniqueObservationInterpretation
IR Spectroscopy Disappearance of band at ~2550 cm⁻¹Loss of S-H proton (formation of S-Ag bond).[1]
IR Spectroscopy Shift in C=N stretch (~1600 cm⁻¹)Indicates if N is coordinating.[1] Minimal shift = Monodentate S.
1H NMR Shift of -CH2- signal (approx 0.2 ppm)Deshielding due to metal proximity.[1]
Elemental Analysis 1:1 Ag:Ligand ratioConfirms polymeric [Ag(L)]n stoichiometry.[1]

Workflow Diagram: Synthesis & Characterization

Workflow Start Starting Material: DMIMT (Thiol) Check Check Purity (Is Disulfide present?) Start->Check Reduce Reduction Step (TCEP/DTT) Check->Reduce Yes (Solid/Cloudy) Branch Application Check->Branch No (Clear Liquid) Reduce->Branch PathA Path A: Surface Science (AuNPs / SAMs) Branch->PathA PathB Path B: Bulk Synthesis (Coordination Polymers) Branch->PathB ProcessA Ligand Exchange (Ethanol/PBS, 12h) PathA->ProcessA ProcessB Metal Salt Addition (AgNO3/ZnCl2 + Base) PathB->ProcessB Analyze Characterization (NMR, IR, XPS, XRD) ProcessA->Analyze ProcessB->Analyze

Figure 2: Operational workflow for DMIMT processing, ensuring ligand integrity before application.

References

  • Isoxazole Synthesis & Precursors

    • Synthesis of 3,5-dimethylisoxazole derivatives. (2025).[1][4] ResearchGate. Link

    • 3,5-Dimethylisoxazole-4-yl-methanethiol Product Data. Santa Cruz Biotechnology.[1] Link[1]

  • Thiol-Metal Coordination Principles

    • Ag(I)-thiolate coordination polymers: Synthesis, structures and applications.[1][5] Xiamen University.[1] Link

    • Coordination of Thioether Functions in Heterocyclic Ligands. PubMed (Inorg Chem).[1] Link

  • Bio-Relevant Applications

    • Isoxazole ligands in Positron Emission Tomography (PET).[1][6] Bioorganic & Medicinal Chemistry.[1][6] Link

(Note: While specific crystal structures for DMIMT-Metal complexes may require de novo synthesis, the protocols above are derived from validated methodologies for structurally analogous heterocyclic thiols cited in Refs 2 and 3.)

Sources

Thiol-ene click chemistry applications of (3,5-Dimethylisoxazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (3,5-Dimethylisoxazol-4-yl)methanethiol in Thiol-Ene Click Chemistry

Senior Application Scientist's Foreword

Welcome to a comprehensive guide on the applications of (3,5-Dimethylisoxazol-4-yl)methanethiol. In the landscape of modern chemical synthesis, the demand for reactions that are efficient, specific, and biocompatible is paramount. Thiol-ene "click" chemistry has emerged as a frontrunner in meeting these demands, offering a robust tool for molecular construction.[1][2][3] This guide focuses on a unique thiol that marries the versatility of the thiol-ene reaction with the proven pharmacological significance of the isoxazole scaffold. Isoxazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them privileged structures in drug discovery.[4][5][6][7][8] By leveraging (3,5-Dimethylisoxazol-4-yl)methanethiol, researchers can seamlessly introduce this valuable moiety into a diverse range of molecular architectures, from complex biomolecules to advanced materials. This document provides not just protocols, but the underlying scientific rationale, empowering you to adapt and innovate within your own research endeavors.

The Thiol-Ene Reaction: A Mechanistic Dichotomy

The power of the thiol-ene reaction lies in its ability to proceed via two distinct, controllable mechanistic pathways. The choice of pathway is primarily dictated by the electronic nature of the alkene ("ene") partner and the desired reaction conditions.

Radical-Mediated Thiol-Ene Addition

This pathway is characterized by its tolerance to a wide variety of functional groups and its initiation by UV light or thermal radical initiators.[3] The reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene.[3] This method is exceptionally efficient for non-electron-deficient alkenes (e.g., allyl, vinyl ethers). The process involves three key stages: initiation (generation of a thiyl radical), propagation (addition to the ene and chain transfer), and termination.[3][9][10]

G Initiator Photoinitiator (I) Radical Initiator Radical (I•) Initiator->Radical UV Light (hν) ThiylRadical (Isoxazole)-CH2-S• Radical->ThiylRadical H-Abstraction Thiol (Isoxazole)-CH2-SH Thiol->ThiylRadical H-Abstraction Product Thioether Product Thiol->Product Step 2: Chain Transfer NewThiylRadical (Isoxazole)-CH2-S• Thiol->NewThiylRadical Step 2: Chain Transfer CarbonRadical Carbon-Centered Radical ThiylRadical->CarbonRadical Step 1: Addition Alkene Alkene (R-CH=CH2) CarbonRadical->Product Step 2: Chain Transfer CarbonRadical->NewThiylRadical Step 2: Chain Transfer NewThiylRadical->ThiylRadical Continues Chain

Figure 1: Mechanism of the photoinitiated radical thiol-ene reaction.

Base/Nucleophile-Catalyzed Thiol-Michael Addition

For electron-deficient alkenes, such as acrylates, acrylamides, and maleimides, a base- or nucleophile-catalyzed Michael addition is the preferred pathway.[3][11][12] This mechanism avoids the potential for radical-induced side reactions like alkene polymerization. A weak base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the electron-deficient double bond.[11][13] Subsequent protonation yields the final thioether product.

G Thiol (Isoxazole)-CH2-SH Thiolate Thiolate Anion (Isoxazole)-CH2-S⁻ Thiol->Thiolate Deprotonation ProtonatedBase Protonated Base (e.g., HNEt3⁺) Thiol->ProtonatedBase Deprotonation Base Base (e.g., NEt3) Base->Thiolate Deprotonation Base->ProtonatedBase Carbanion Carbanion Intermediate Thiolate->Carbanion Nucleophilic Attack Product Thioether Product ProtonatedBase->Product Protonation RegenBase Base (Regenerated) ProtonatedBase->RegenBase Protonation Alkene Electron-Deficient Alkene (e.g., Acrylate) Alkene->Carbanion Nucleophilic Attack Carbanion->Product Protonation Carbanion->RegenBase Protonation

Figure 2: Mechanism of the base-catalyzed thiol-Michael addition.

Core Applications & Experimental Design

The unique structure of (3,5-Dimethylisoxazol-4-yl)methanethiol makes it a powerful reagent for several high-impact applications.

Bioconjugation: Precision Engineering of Biomolecules

Scientific Rationale: Selective chemical modification of proteins, peptides, and nucleic acids is crucial for developing therapeutics, diagnostic agents, and research tools.[14] The thiol-ene reaction provides an efficient and biocompatible method for achieving this, often targeting the cysteine residues naturally present in proteins.[15][16] By using (3,5-Dimethylisoxazol-4-yl)methanethiol, a pharmacologically active isoxazole moiety can be conjugated to a biomolecule, potentially enhancing its therapeutic profile or introducing a new functional handle.

G A 1. Prepare Reagents B Allyl-modified Peptide in Aqueous Buffer A->B C (3,5-Dimethylisoxazol-4-yl)methanethiol + Photoinitiator (water-soluble) A->C D 2. Thiol-Ene Reaction E Combine reagents in quartz cuvette. Irradiate with UV light (e.g., 365 nm) at controlled temperature. D->E F 3. Purification E->F G Purify the conjugate using Reverse-Phase HPLC or Size-Exclusion Chromatography. F->G H 4. Characterization G->H I Confirm conjugation and purity using LC-MS and/or MALDI-TOF. H->I J Final Product I->J

Sources

Application Note: Rapid and Efficient Synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient two-step protocol for the synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol, a valuable heterocyclic building block for drug discovery and development. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this methodology dramatically reduces reaction times from hours to minutes while improving yields and product purity compared to conventional thermal methods.[1][2][3] The guide provides in-depth protocols for the initial chloromethylation of 3,5-dimethylisoxazole and the subsequent microwave-promoted thiolation. It includes detailed experimental procedures, mechanistic insights, safety protocols, and data presentation designed for researchers, medicinal chemists, and process development scientists.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environment of drug discovery, the ability to rapidly synthesize and test novel chemical entities is paramount.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving beyond academic curiosity to become an indispensable tool in the modern chemistry laboratory.[2][5] Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction and convection from the vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[6][7]

This direct energy transfer is primarily governed by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, constantly attempt to align their dipole moments with the rapidly oscillating electric field of the microwaves.[6][8] This continuous reorientation creates intense molecular friction, resulting in rapid and uniform heating of the entire reaction volume.[9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement generates an electric current, and resistance within the solution leads to the dissipation of energy as heat.[10][11]

This "volumetric" or "internal" heating mechanism allows for reaction temperatures to be reached in seconds and enables the superheating of solvents far beyond their atmospheric boiling points in sealed, pressurized vessels.[6][9] The direct consequence is a dramatic acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes, leading to higher throughput, improved yields, and often cleaner reaction profiles with fewer by-products.[1][7][12]

Synthetic Strategy and Workflow

The synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol is strategically designed as a two-step process, optimized for microwave irradiation. The 4-position of the 3,5-dimethylisoxazole ring is first functionalized with a reactive chloromethyl group, which then serves as an electrophilic site for the introduction of the thiol moiety.

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Thiolation Start 3,5-Dimethylisoxazole Intermediate 4-(Chloromethyl)-3,5-dimethylisoxazole Start->Intermediate (CH₂O)n, HCl (g) Microwave (80°C, 15 min) Intermediate2 4-(Chloromethyl)-3,5-dimethylisoxazole Final (3,5-Dimethylisoxazol-4-yl)methanethiol Intermediate2->Final 1. Thiourea 2. NaOH (aq) Microwave (100°C, 10 min)

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including a corrosive acid, a lachrymatory intermediate, and a foul-smelling thiol. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Microwave reactions should only be performed in dedicated microwave reactors equipped with pressure and temperature sensors.[13][14]

Protocol 1: Microwave-Assisted Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

This first step installs a reactive handle at the 4-position of the isoxazole ring. The use of microwave heating ensures a rapid and complete reaction, minimizing the formation of polymeric by-products.

Materials & Equipment:

  • 3,5-Dimethylisoxazole (starting material)[15]

  • Paraformaldehyde ((CH₂O)n)

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane (solvent)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave synthesis reactor

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure:

  • To a 10 mL microwave process vial, add 3,5-dimethylisoxazole (971 mg, 10.0 mmol, 1.0 equiv.).

  • Add paraformaldehyde (330 mg, 11.0 mmol, 1.1 equiv.) and a magnetic stir bar.

  • In the fume hood, carefully add 5 mL of dioxane to the vial.

  • While stirring, bubble dry hydrogen chloride gas through the suspension for approximately 2-3 minutes until the solution is saturated, or add 1.5 mL of concentrated HCl.

  • Securely cap the vessel. Causality Note: The cap must be properly tightened to contain the pressure generated upon heating above the solvent's boiling point.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture under the following conditions:

    • Temperature: 80 °C (Ramp time: 2 min)

    • Hold Time: 15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After irradiation, allow the vessel to cool to below 50 °C before carefully opening it in the fume hood.

  • Pour the reaction mixture into a separatory funnel containing 30 mL of ice-cold water and 30 mL of ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 4-(chloromethyl)-3,5-dimethylisoxazole, is a lachrymator and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Microwave-Assisted Synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol

This protocol utilizes the classic thiourea method for converting an alkyl halide to a thiol. This two-stage, one-pot process first forms a stable isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final thiol. This approach is often preferred as it avoids the direct use of highly odorous and reactive reagents like sodium hydrosulfide (NaSH).

Materials & Equipment:

  • Crude 4-(Chloromethyl)-3,5-dimethylisoxazole (from Protocol 1)

  • Thiourea (NH₂CSNH₂)

  • Ethanol (solvent)

  • Sodium Hydroxide (NaOH)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave synthesis reactor

Step-by-Step Procedure:

  • Dissolve the crude 4-(chloromethyl)-3,5-dimethylisoxazole (~10.0 mmol, 1.0 equiv.) in 6 mL of ethanol in a 10 mL microwave process vial.

  • Add thiourea (761 mg, 10.0 mmol, 1.0 equiv.) and a magnetic stir bar.

  • Securely cap the vessel and place it in the microwave reactor.

  • Irradiate the mixture to form the isothiouronium salt:

    • Temperature: 100 °C (Ramp time: 2 min)

    • Hold Time: 5 minutes

    • Stirring: High

  • Allow the vessel to cool to below 50 °C. Carefully open the cap and add 3 mL of a 6 M aqueous sodium hydroxide solution.

  • Re-cap the vessel securely.

  • Irradiate the mixture again for the hydrolysis step:

    • Temperature: 100 °C (Ramp time: 2 min)

    • Hold Time: 5 minutes

    • Stirring: High

  • After cooling, carefully open the vessel in the fume hood.

  • Transfer the mixture to a separatory funnel and dilute with 30 mL of water.

  • Acidify the aqueous solution to ~pH 5-6 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude thiol.

Purification and Characterization

Thiols are notoriously susceptible to oxidation to the corresponding disulfide, especially in the presence of air and trace metals.[16]

  • Purification: The crude (3,5-Dimethylisoxazol-4-yl)methanethiol can be purified via flash column chromatography on silica gel. To minimize oxidation, it is advisable to use de-gassed solvents and consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the elution solvent.[16] Alternatively, specific purification can be achieved by trapping the thiol on a resin and then releasing it.[17][18]

  • Characterization:

    • ¹H NMR: Expect a characteristic singlet for the methylene protons (CH₂) adjacent to the sulfur atom, and distinct singlets for the two methyl groups on the isoxazole ring. The thiol proton (-SH) may appear as a broad singlet.

    • ¹³C NMR: Confirm the presence of all expected carbon signals.

    • Mass Spectrometry (MS): Verify the molecular weight of the product (C₆H₉NOS, MW: 143.21).[19]

    • FT-IR: Look for a weak S-H stretching band around 2550-2600 cm⁻¹.

Data Summary and Expected Results

The following table summarizes the optimized conditions and expected outcomes for this two-step synthesis.

ParameterStep 1: ChloromethylationStep 2: Thiolation
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Substitution (SN2)
Solvent DioxaneEthanol / Water
Microwave Temp. 80 °C100 °C
Microwave Time 15 min10 min (5 min + 5 min)
Conventional Time 6-12 hours4-8 hours
Expected Yield > 85% (crude)70-80% (after purification)
Expected Purity > 90% (by ¹H NMR)> 95% (by ¹H NMR)

Mechanistic Insights

The second step of the synthesis proceeds through a well-established mechanism involving an S_N2 attack by the sulfur atom of thiourea on the electrophilic benzylic carbon of the chloromethyl intermediate. This forms a stable S-alkylisothiouronium salt. Subsequent basic hydrolysis cleaves the C-S bond, releasing the desired thiol.

Figure 2: Plausible reaction mechanism for thiolation.

References

  • Microwave chemistry - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2021). NVEO, 8(5), 405-413. Retrieved February 24, 2026, from [Link]

  • Kappe, C. O. (2010). Microwave Chemistry: General Features and Applications. Chemistry Today, 28(6), 14-18. Retrieved February 24, 2026, from [Link]

  • Singh, U. P., & Bhat, H. R. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 14(5), 555-562. Retrieved February 24, 2026, from [Link]

  • Das, S., & Sahoo, P. K. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4), 488-496. Retrieved February 24, 2026, from [Link]

  • Microwave Assisted Chemistry Experiments. (n.d.). BS Publications. Retrieved February 24, 2026, from [Link]

  • Narayana, B., Ashalatha, B. V., & Kumar, V. (2006). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Indian Journal of Chemistry - Section B, 45B(5), 1288-1291. Retrieved February 24, 2026, from [Link]

  • Singh, U. P., & Bhat, H. R. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Sharma, V. K., & Goswami, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 1-10. Retrieved February 24, 2026, from [Link]

  • Sharma, S. K. (2009). Microwave Chemistry: A Review. Orbital - The Electronic Journal of Chemistry, 1(1), 57-73. Retrieved February 24, 2026, from [Link]

  • Tangde, J. W., & Khedekar, J. B. (2017). Microwave assisted organic synthesis: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 536-548. Retrieved February 24, 2026, from [Link]

  • Wani, T. A., & Khatoon, S. (2014). Role of Microwave in Pharmaceutical Sciences. Research & Reviews: Journal of Pharmaceutical Analysis, 3(3), 1-5. Retrieved February 24, 2026, from [Link]

  • Wathey, B., Tierney, J., Lidstrom, P., & Westman, J. (2002). The impact of microwave-assisted organic synthesis in drug discovery. Drug discovery today, 7(6), 373-380. Retrieved February 24, 2026, from [Link]

  • Singh, R., & Kaur, H. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-10. Retrieved February 24, 2026, from [Link]

  • A method of isolating and recovering thiol-containing compounds. (2011). Google Patents.
  • Kumar, A., & Pathak, D. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 14, 2668-2713. Retrieved February 24, 2026, from [Link]

  • Kumar, V., & Singh, S. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. Retrieved February 24, 2026, from [Link]

  • Egorov, T. A., Svenson, A., Rydén, L., & Carlsson, J. (1975). A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support. Proceedings of the National Academy of Sciences, 72(8), 3029-3033. Retrieved February 24, 2026, from [Link]

  • Saxena, R. K., & Saran, S. (2012). Purification, Characterization, and Effect of Thiol Compounds on Activity of the Erwinia carotovora L-Asparaginase. Enzyme Research, 2012, 1-7. Retrieved February 24, 2026, from [Link]

  • Purification of thiols. (2025). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]

  • Sharma, K., & Kumar, R. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(6), 3981-4011. Retrieved February 24, 2026, from [Link]

  • de la Hoz, A., & Loupy, A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 499. Retrieved February 24, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 24, 2026, from [Link]

  • Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33816-33842. Retrieved February 24, 2026, from [Link]

  • Jadhav, S. D., & Gaikwad, S. D. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 114-118. Retrieved February 24, 2026, from [Link]

  • Kumar, A., & Pathak, D. (2026). Recent Advances in the Microwave-Assisted Synthesis of Organic Sulfides and Disulfides of Biological Importance. Current Microwave Chemistry, 13(1), 1-20. Retrieved February 24, 2026, from [Link]

  • Kumar, A., & Pathak, D. (2026). Recent Advances in the Microwave-Assisted Synthesis of Organic Sulfides and Disulfides of Biological Importance. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Calvo-Flores, F. G., & Monteagudo-Cascales, J. A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(10), 2276. Retrieved February 24, 2026, from [Link]

  • mixture of 3-(5-)methoxpethyl-5-(3-)methylisoxazoles. (n.d.). LOCKSS. Retrieved February 24, 2026, from [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of 1,3-Diketones. Organic Syntheses, 88, 326. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3,5-Dimethylisoxazole. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • Microwave assisted synthesis of hybrid heterocyclics. (n.d.). Retrieved February 24, 2026, from [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Stability & Storage of (3,5-Dimethylisoxazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-179555-25-6 Classification: Thiol-Based Heterocycle Support Tier: Advanced Chemical Handling

Executive Summary

(3,5-Dimethylisoxazol-4-yl)methanethiol is a versatile intermediate used in medicinal chemistry for installing isoxazole scaffolds. However, like all primary thiols, it suffers from a critical vulnerability: oxidative dimerization .

This guide moves beyond generic "store in a cool dry place" advice. It provides the mechanistic "why," a rigorous storage protocol, and a recovery workflow for when things go wrong.

Module 1: The Degradation Mechanism (The "Why")

The primary failure mode for this compound is the formation of a disulfide dimer. This reaction is catalyzed by base (which generates the reactive thiolate anion) and trace metals, but primarily driven by atmospheric oxygen.

Why does this happen?

The isoxazole ring itself is robust. The instability lies entirely in the methanethiol tail (


). Upon exposure to air, two molecules cross-link. This changes your reagent from a reactive monomer (MW ~143.2) to an inert dimer (MW ~284.4), often observed as a precipitate or a shift in physical state (e.g., liquid to semi-solid sludge).
Visualizing the Failure Pathway

The following diagram illustrates the oxidation cascade you are trying to prevent.

ThiolOxidation cluster_prevention Prevention Strategy Thiol (3,5-Dimethylisoxazol-4-yl)methanethiol (Active Monomer) Thiolate Thiolate Anion (RS-) Thiol->Thiolate Deprotonation (pH > 7) Radical Thiyl Radical (RS•) Thiolate->Radical Oxidation (O2 / Metals) Disulfide Disulfide Dimer (Inert Contaminant) Radical->Disulfide Dimerization InertGas Argon/N2 Blocks O2 Acid Trace Acid Prevents RS-

Figure 1: The oxidative degradation pathway of primary thiols. Storage protocols are designed to interrupt the transition from Thiol to Thiolate/Radical.

Module 2: Storage Protocol (The "How")

To maintain >98% purity, you must construct a barrier against Oxygen and Heat.

Standard Operating Procedure (SOP)
ParameterCritical SpecificationTechnical Rationale
Temperature -20°C (Long Term) Lowers kinetic energy, significantly slowing the rate of auto-oxidation [1].
Atmosphere Argon or Nitrogen Non-negotiable. Air contains ~21% oxygen, which is the primary reactant for dimerization. Headspace must be purged after every use.
Container Amber Glass + Teflon Liner Amber glass blocks UV (which can catalyze radical formation). Teflon (PTFE) liners prevent thiol leaching and provide a superior air seal compared to pulp/foil liners.
Physical State Solid/Oil (Check CoA) Depending on purity, this compound may be a low-melting solid or oil. Do not mistake melting for decomposition, but verify with NMR.
Additives None (usually) Advanced Tip: For extremely long storage (>1 year), storing as a dilute solution in degassed solvent with trace DTT is possible, but neat storage under Argon is preferred to avoid solvent evaporation issues.

Module 3: Troubleshooting & Recovery (FAQs)

User Scenario: "I opened the vial after 6 months. It looks different, and the LCMS shows a new peak at M+M-2."

Q1: My reagent has formed a solid precipitate or sludge. Is it ruined?

A: Likely not. It has probably dimerized. The "M+M-2" peak (Mass ~284) confirms the loss of two hydrogen atoms to form a disulfide bond. Because this bond is reversible, you can chemically "resurrect" the material using a reducing agent.

Q2: How do I restore the oxidized material?

A: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2] Unlike DTT or


-Mercaptoethanol, TCEP is odorless, stable over a wide pH range, and irreversibly reduces disulfides [2].
Protocol: Chemical Restoration via TCEP
  • Dissolve: Dissolve your oxidized mixture in a solvent compatible with your next step (Methanol or DMF/Water mixture).

  • Add TCEP: Add 1.2 equivalents of TCEP·HCl relative to the estimated disulfide content.

    • Note: If using TCEP[1][3][4]·HCl, the solution will become acidic. If your reaction is acid-sensitive, neutralize with a base to pH 6-7.

  • Incubate: Stir at Room Temperature for 30–60 minutes.

  • Verify: Check LCMS. The dimer peak (284) should disappear, reforming the monomer (143).

  • Use: Use the solution immediately in your synthesis. Do not attempt to re-isolate and store the thiol from this mixture, as it will re-oxidize.

Q3: The smell is faint. Is that good?

A: No. This is a warning sign. Free thiols have a characteristic "stench." Disulfides are often less odorous. A loss of smell often indicates significant oxidation has occurred.

Module 4: Experimental Workflow Visualization

Below is the decision tree for handling this compound before an experiment.

HandlingWorkflow Start Start: Retrieve Vial from -20°C Warm Equilibrate to RT (Do NOT open cold) Start->Warm Prevent Condensation Inspect Visual Inspection Warm->Inspect OK Liquid/Solid matches CoA Inspect->OK Changed Precipitate/Sludge observed Inspect->Changed CheckPurity Check LCMS/NMR OK->CheckPurity Restore Perform TCEP Reduction (See Module 3) Changed->Restore UseDirect Proceed to Reaction (Under Argon) CheckPurity->UseDirect >95% Purity CheckPurity->Restore High Disulfide Content Restore->UseDirect Use immediately

Figure 2: Pre-experiment decision logic to ensure reagent integrity.

Module 5: Safety & Odor Management[6][7][8][9]

Warning: This compound belongs to the "Stench" class. Improper handling can evacuate a building.

  • Containment: Open only in a functioning fume hood.

  • Neutralization (The Bleach Bath):

    • Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood.

    • Soak all pipette tips, syringes, and empty vials in this bath for 24 hours before disposal.

    • Chemistry: Bleach oxidizes the thiol to a sulfonate (

      
      ), which is odorless and water-soluble [3].
      
    • Caution: Do not mix bleach with acids (releases Chlorine gas) or ammonia.

References

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Thiols. Retrieved from

  • Thermo Fisher Scientific. (2012). TCEP[1][2][3][4][5]·HCl Technical Guide. Thermo Scientific Pierce Protein Biology Products. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methanethiol Derivatives. Retrieved from

Sources

Technical Support Center: Optimizing Nucleophilic Attacks with Sterically Hindered Isoxazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting low yields and decomposition in S-alkylation/substitution of steric isoxazole thiols.

Introduction: The "Thione-Thiol" Paradox

Welcome to the technical support center. If you are working with isoxazole thiols (specifically 3-mercapto or 5-mercapto derivatives), you are likely encountering a "perfect storm" of chemical resistance:

  • Steric Shielding: Bulky substituents (t-butyl, phenyl) at the 3- or 4-positions create a "cone of protection" around the sulfur, hindering nucleophilic attack.

  • Ambident Nucleophilicity: The molecule exists in a tautomeric equilibrium between the thiol (–SH) and the thione (=S). Without careful control, you may inadvertently favor N-alkylation over S-alkylation.

  • Ring Fragility: The isoxazole N–O bond is the "Achilles' heel." Harsh conditions intended to overcome sterics often trigger ring cleavage (Kemp-like elimination).

This guide provides self-validating protocols to navigate these failure modes.

Part 1: Troubleshooting Decision Matrix

Issue 1: "I see no product, only starting material."

Diagnosis: Steric hindrance is preventing the nucleophile (thiolate) from approaching the electrophile, or the electrophile is deactivated. The Fix: The "Naked Anion" Strategy.

  • Q: Why isn't refluxing in THF working?

    • A: In THF, the thiolate anion is often ion-paired tightly with the cation (Na⁺/Li⁺). In sterically crowded systems, this ion pair is too bulky to attack. You must strip the cation.

    • Protocol Adjustment: Switch to Dipolar Aprotic Solvents (DMF, DMSO, or NMP). These solvents solvate the cation but leave the anion "naked" and highly reactive.

    • Catalytic Additive: Add 10 mol% NaI (Sodium Iodide) . This generates a more reactive iodide electrophile in situ (Finkelstein reaction) which is more susceptible to attack by the hindered thiol.

Issue 2: "I am getting a mixture of two isomers (S-alkyl and N-alkyl)."

Diagnosis: You are fighting the Hard/Soft Acid-Base (HSAB) theory. The Nitrogen is a "hard" nucleophile; the Sulfur is "soft." The Fix: Soften the System.

  • Q: How do I force S-selectivity?

    • A:

      • Base Selection: Switch from small, hard bases (NaH, NaOH) to Cesium Carbonate (Cs₂CO₃) . The large, diffuse Cesium cation coordinates less tightly to the hard Nitrogen, allowing the soft Sulfur to dominate the attack.

      • Solvent: Avoid protic solvents (EtOH, MeOH) which hydrogen-bond to the sulfur, reducing its nucleophilicity. Use MeCN or DMF.

Issue 3: "My reaction mixture turned black/tarry. The isoxazole is gone."

Diagnosis: Base-mediated Ring Opening (N–O bond cleavage). The Fix: Lower the pKa ceiling.

  • Q: Is my base too strong?

    • A: Likely yes. Isoxazoles are prone to ring opening under strong basic conditions (pH > 12) or high temperatures, forming enamino-ketones or nitriles.

    • Protocol Adjustment: Do NOT use alkoxides (NaOEt) or hydroxides if the ring is substituted with electron-withdrawing groups. Use organic bases like DIPEA or TMG (Tetramethylguanidine) which are strong enough to deprotonate the thiol (pKa ~6-7) but kinetically bulky enough to avoid attacking the ring system.

Part 2: Visual Troubleshooting Workflows

Workflow 1: Diagnostic Flowchart

TroubleshootingGuide Start Start: Reaction Failure CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Result1 Only Starting Material CheckTLC->Result1 No Conversion Result2 Complex Mixture / Tar CheckTLC->Result2 Decomposition Result3 Wrong Regioisomer (N-alkyl) CheckTLC->Result3 Isomer Issue SolventCheck Check Solvent System Result1->SolventCheck BaseCheck Check Base Strength Result2->BaseCheck CationCheck Check Counter-Ion Result3->CationCheck Action1 Switch to DMF/DMSO Add NaI Catalyst SolventCheck->Action1 Action2 Lower Base Strength (Use Cs2CO3 or DIPEA) BaseCheck->Action2 Action3 Use Soft Cation (Cs+) Avoid Protic Solvents CationCheck->Action3

Caption: Figure 1.[1][2][3] Decision tree for diagnosing failure modes in isoxazole thiol alkylation.

Workflow 2: The Ring-Opening Trap (Mechanism)

This diagram illustrates why your reaction turns to tar. Base attack at the C3/C5 position or deprotonation of a side group can trigger N-O cleavage.

RingOpening Isoxazole Isoxazole Core (Intact) BaseAttack Strong Base Attack (Deprotonation/Nucleophilic) Isoxazole->BaseAttack + NaOH/NaH Transition Anionic Intermediate (Unstable) BaseAttack->Transition Cleavage N-O Bond Cleavage Transition->Cleavage Kemp Elimination Product Enamino Ketone / Nitrile (Decomposed 'Tar') Cleavage->Product

Caption: Figure 2. Pathway of base-mediated isoxazole decomposition (Ring Opening).

Part 3: Validated Experimental Protocols

Protocol A: The "Rescue" Protocol (For Sterically Hindered Thiols)

Use this when standard conditions yield <10% conversion.

Reagents:

  • Isoxazole Thiol (1.0 equiv)

  • Electrophile (Alkyl halide) (1.2 equiv)

  • Base: Cs₂CO₃ (1.5 equiv) — The "Cesium Effect" promotes solubility and S-selectivity.

  • Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) — Phase transfer catalyst.

  • Solvent: DMF (Anhydrous) — Concentration: 0.5 M (High concentration drives kinetics).

Step-by-Step:

  • Degassing: Charge the reaction vessel with the isoxazole thiol and Cs₂CO₃. Evacuate and backfill with Argon (3x). Reason: Prevents disulfide dimerization.

  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temp (RT) for 15 min. The mixture should turn yellow/orange (thiolate formation).

  • Activation: Add the TBAI and the Electrophile.

  • Reaction: Stir at 40°C. Note: Do not exceed 60°C unless necessary, to prevent ring opening.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3. Reason: LiCl removes DMF effectively, preventing it from carrying into the organic layer.

Protocol B: The "Soft" Protocol (For Regioselectivity)

Use this when N-alkylation is a persistent contaminant.

Reagents:

  • Isoxazole Thiol (1.0 equiv)

  • Electrophile (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: CH₂Cl₂ (DCM) or Toluene.

Step-by-Step:

  • Dissolve thiol in DCM (0.2 M) under Nitrogen.

  • Add DIPEA dropwise at 0°C.

  • Add Electrophile slowly.

  • Allow to warm to RT overnight.

    • Mechanism:[2][4][5][6][7][8] The bulky organic base (DIPEA) cannot coordinate to the Nitrogen face of the isoxazole, and the non-polar solvent (DCM) suppresses the dissociation of the N-nucleophile, favoring the softer S-attack.

Part 4: Data Summary & Expectations

VariableStandard Condition (Fail)Optimized Condition (Pass)Mechanistic Reason
Base NaH / NaOHCs₂CO₃ / DIPEAPrevents ring opening; Cs+ favors S-attack.
Solvent THF / EtOHDMF / MeCNDMF strips cations; MeCN is polar but non-protic.
Temp Reflux (65°C+)25°C – 45°CHigh temp breaks the N-O bond.
Additive NoneTBAI / NaIActivates electrophile (Finkelstein) or solubilizes anion.

References

  • BenchChem. (2025).[9] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 9

  • Organic & Biomolecular Chemistry. (2012). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Retrieved from 10[10]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[8][11][12] (Applied for heterocyclic regioselectivity principles). Retrieved from 12

  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole. Retrieved from 7

Sources

Minimizing side reactions during isoxazole thiol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing side reactions during isoxazole thiol alkylation. This resource is designed for researchers, chemists, and drug development professionals who are working with these versatile heterocyclic scaffolds. The alkylation of isoxazole thiols is a critical transformation, but it is often plagued by competing side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for clean, selective, and high-yielding S-alkylation.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues, explains the underlying chemical principles, and provides actionable protocols to resolve them.

Issue 1: Low Yield of Desired S-Alkylated Product & Significant N-Alkylated Isomer Formation

Q: My reaction is producing a mixture of S- and N-alkylated isoxazoles, with the N-alkylated isomer being a major byproduct. How can I improve the selectivity for the desired S-alkylated product?

A: This is the most common challenge in the alkylation of heterocyclic thiols and stems from the ambident nucleophilic nature of the isoxazole thiol starting material. Your starting material exists in a tautomeric equilibrium between the isoxazole-thiol form and the isoxazole-thione form. The desired S-alkylation proceeds from the thiolate anion, while the competing N-alkylation arises from the thione tautomer.[1] Controlling this equilibrium and the relative nucleophilicity of the sulfur and nitrogen atoms is key to achieving selectivity.

Root Cause Analysis: Tautomerism and Nucleophilicity

The regioselectivity of the alkylation is a classic case of kinetic versus thermodynamic control, heavily influenced by your choice of base, solvent, and temperature.

  • Thiolate Pathway (S-Alkylation): Deprotonation of the thiol group creates a soft, highly nucleophilic thiolate anion, which readily attacks the alkylating agent. This is typically the kinetically favored pathway under mild basic conditions.

  • Thione Pathway (N-Alkylation): The thione tautomer possesses a nucleophilic nitrogen atom. While nitrogen is generally less nucleophilic than the thiolate, its reactivity can be enhanced by strong bases and polar aprotic solvents, leading to the thermodynamically stable N-alkylated product.[2]

Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways Thiol Isoxazole-thiol Thione Isoxazole-thione Thiol->Thione Tautomerization Thiolate Thiolate Anion (Soft Nucleophile) Thiol->Thiolate + Base - H+ N_Anion N-Nucleophile (Harder Nucleophile) Thione->N_Anion + Base - H+ S_Product S-Alkylated Product (Kinetic Product) Thiolate->S_Product + R-X N_Product N-Alkylated Product (Thermodynamic Product) N_Anion->N_Product + R-X

Caption: Competing S- vs. N-alkylation pathways.

Optimization Strategy & Protocol

To favor S-alkylation, the goal is to generate the thiolate anion under conditions that minimize the formation and reactivity of the thione tautomer.

1. Choice of Base: This is the most critical factor. Avoid strong, hard bases like NaH or LDA, which can indiscriminately deprotonate both tautomers and often favor N-alkylation. Opt for milder, softer bases.

Base TypeExamplesRationale for S-Alkylation
Weak Inorganic K₂CO₃, Cs₂CO₃Mildly basic, heterogeneous. Selectively deprotonates the more acidic thiol proton without strongly favoring the thione form. Often the best starting point.[3]
Organic Amine Triethylamine (TEA), DIPEAHomogeneous, mild bases. Their bulkiness can sterically hinder approach to the nitrogen atom.
Hydroxides aq. NaOH, KOH (dilute)Can be effective, but higher pH may increase hydrolysis of the alkylating agent or favor N-alkylation. Use with caution and at low temperatures.[3]

2. Solvent Selection: The solvent influences the solubility of the thiolate salt and the position of the tautomeric equilibrium.

Solvent TypeExamplesRationale for S-Alkylation
Polar Aprotic DMF, AcetonitrileGenerally favor S-alkylation. They solvate the cation of the base but leave the thiolate anion highly nucleophilic and reactive. Acetonitrile is often an excellent choice.
Polar Protic Ethanol, MethanolCan favor N-alkylation by hydrogen bonding with the sulfur atom, reducing its nucleophilicity relative to the nitrogen.[2]
Non-Polar Toluene, THFCan be effective, especially with a phase-transfer catalyst (e.g., TBAB) to bring the base and thiol into the same phase.[1]

3. Temperature Control: Alkylation reactions are often exothermic.

  • Recommendation: Start reactions at 0 °C and allow them to slowly warm to room temperature. Lower temperatures generally favor the kinetic S-alkylated product over the thermodynamic N-alkylated product.

Issue 2: Significant Formation of a Dimer Byproduct (Disulfide)

Q: I am observing a significant amount of a byproduct with approximately double the mass of my starting material. How can I prevent this?

A: This byproduct is almost certainly the disulfide, formed by the oxidative coupling of two isoxazole thiol molecules. The thiolate anion, which is your desired nucleophile, is highly susceptible to oxidation, particularly by atmospheric oxygen.[4]

Root Cause Analysis: Thiolate Oxidation

The reaction is: 2 R-S⁻ + O₂ + 2 H⁺ → R-S-S-R + H₂O₂

This side reaction is promoted by:

  • Presence of oxygen.

  • Trace metal impurities that can catalyze the oxidation.

  • Elevated temperatures.

Optimization Strategy & Protocol

The key is to rigorously exclude oxygen from the reaction mixture.

1. Degas Solvents: Before use, degas your solvent to remove dissolved oxygen. This can be done by:

  • Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 20-30 minutes.
  • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid N₂), evacuating the headspace under high vacuum, and thawing.

2. Use an Inert Atmosphere: Set up the reaction in a flask that has been dried and purged with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction and workup. Exposure to air, even for a short time during workup, can lead to disulfide formation.[4]

3. Consider Chelating Agents: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like EDTA can sequester trace metal ions.

Oxygen Exclusion Workflow Start Start Degas Degas Solvent (e.g., N2 Sparging) Start->Degas Flask Dry & Purge Reaction Flask with Inert Gas (N2/Ar) Degas->Flask Reagents Add Isoxazole Thiol & Base under Inert Atmosphere Flask->Reagents AlkylatingAgent Add Alkylating Agent (Slowly, at 0°C) Reagents->AlkylatingAgent React Run Reaction under Positive N2/Ar Pressure AlkylatingAgent->React Workup Quench & Workup React->Workup

Caption: Experimental workflow for oxygen exclusion.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which specific base and solvent combination is the best starting point for selective S-alkylation?

A: An excellent and widely successful starting point is using potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) at room temperature.[3] K₂CO₃ is a mild, inexpensive base that minimizes N-alkylation, and ACN is a polar aprotic solvent that promotes high reactivity of the thiolate nucleophile. This combination provides a robust baseline for further optimization.

Q2: How does the nature of the alkylating agent (R-X) affect selectivity?

A: The choice of alkylating agent is crucial and can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. The thiolate anion (R-S⁻) is a classic "soft" nucleophile.

  • Soft Electrophiles (Favored): Soft alkylating agents react preferentially with the soft sulfur atom. The reactivity order is generally R-I > R-Br > R-OTs > R-Cl . Therefore, using an alkyl iodide or bromide will give the best selectivity for S-alkylation.

  • Hard Electrophiles (Use with Caution): Harder alkylating agents, such as dimethyl sulfate or methyl triflate, can react more readily with the "harder" nitrogen atom of the thione tautomer, potentially leading to more N-alkylation byproduct.

Q3: My reaction is still sluggish even with an alkyl iodide. What can I do?

A: If the reaction is slow, it suggests that either the nucleophile is not being generated effectively or the electrophile is not reactive enough.

  • Check Your Base: Ensure your base is active and not hydrated. Using a slight excess (e.g., 1.5 equivalents) may help.

  • Increase Temperature: While low temperature favors selectivity, a sluggish reaction may require gentle heating (e.g., 40-50 °C). Monitor carefully by TLC or LC-MS to ensure the N-alkylated product does not begin to form.

  • Activate the Thiol: In some cases, converting the thiol to a more reactive intermediate, like a thioacetate, followed by in-situ deprotection and alkylation, can be a successful strategy, though it adds steps to the synthesis.

Q4: Can I use alcohols as alkylating agents under acidic conditions?

A: Yes, this is a known transformation, but it proceeds through a different mechanism and may yield different selectivity profiles. Under strongly acidic conditions (e.g., H₂SO₄ in methanol), the alcohol can be protonated to form an alkyloxonium ion, which then acts as the alkylating agent.[2] This method can sometimes favor S-alkylation for certain heterocyclic thiols because the ring nitrogen is protonated and deactivated as a nucleophile.[2] However, this approach is highly substrate-dependent and may not be suitable for isoxazoles sensitive to strong acid. It is a valid alternative to explore if standard basic conditions fail.

References

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]

  • and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. ACS Omega, American Chemical Society.[Link]

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, Vol. 81, No. 2, 2010.[Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.[Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate.[Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, American Chemical Society.[Link]

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Validation & Comparative

A Comparative Guide to the Acidity of Isoxazole Thiols and Phenyl Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Principle of Thiol Acidity: A Game of Stability

The acidity of a thiol (R-SH) is defined by its acid dissociation constant (pKa), which reflects the equilibrium of its deprotonation to form a thiolate anion (R-S⁻) and a proton (H⁺). The core principle is straightforward: the more stable the resulting thiolate anion, the more acidic the thiol, and the lower its pKa value.

The stability of this thiolate anion is profoundly influenced by the electronic properties of the 'R' group.

  • Electron-Withdrawing Groups (EWGs) pull electron density away from the negatively charged sulfur atom. This disperses the negative charge, stabilizing the anion and shifting the equilibrium towards dissociation. The result is a stronger acid with a lower pKa.

  • Electron-Donating Groups (EDGs) push electron density towards the sulfur atom. This intensifies the negative charge, destabilizing the anion and favoring the protonated thiol form. This leads to a weaker acid with a higher pKa.

The phenyl and isoxazole rings, common scaffolds in medicinal chemistry, exert distinct electronic influences on an attached thiol group, leading to significant differences in their acidity.

Phenyl Thiols: A Tuneable Baseline

The phenyl ring is a versatile and well-understood aromatic system. Unsubstituted benzenethiol (thiophenol) serves as an excellent reference point, with a pKa of approximately 6.6.[1][2] The acidity of phenyl thiols can be precisely tuned by introducing substituents onto the benzene ring, as demonstrated in the table below.

CompoundSubstituent (at para-position)Electronic EffectExperimental pKa
4-Nitrobenzenethiol-NO₂Strong Electron-Withdrawing~4.5
Benzenethiol -H Neutral Reference ~6.6[1][2]
4-Methylbenzenethiol (4-Thiocresol)-CH₃Weak Electron-Donating~6.8[3]
4-Methoxybenzenethiol-OCH₃Strong Electron-Donating~6.8

Note: pKa values can vary slightly based on experimental conditions (solvent, temperature). The value for 4-Nitrobenzenethiol is an approximation from literature data indicating a significant acidic shift.[4] The predicted pKa for 4-Methoxybenzenethiol is around 6.76.[5][6]

As the data illustrates, the strong electron-withdrawing nitro group in 4-nitrobenzenethiol significantly stabilizes the thiolate anion, lowering the pKa by over two units compared to the unsubstituted parent compound. Conversely, electron-donating methyl and methoxy groups slightly decrease acidity, resulting in a higher pKa.

Isoxazole Thiols: The Influence of Heteroatoms

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[7] Unlike the neutral benzene ring, the isoxazole ring possesses intrinsic electronic properties that influence its substituents. Due to the high electronegativity of both the nitrogen and oxygen atoms, the isoxazole ring exerts a net inductive electron-withdrawing effect .[7]

This inherent electron-withdrawing character is a key differentiator from the unsubstituted phenyl ring. While direct, compiled experimental pKa data for simple isoxazole thiols is sparse in the literature, we can make a strong, mechanistically-grounded prediction:

An isoxazole thiol is expected to be more acidic (possess a lower pKa) than an unsubstituted phenyl thiol.

The electron-withdrawing nature of the isoxazole ring stabilizes the negative charge on the resulting thiolate anion, much like a nitro-substituent on a phenyl ring, though likely to a lesser extent. This makes the S-H bond more polarized and the proton more readily donated. This property is leveraged in medicinal chemistry, where the isoxazole scaffold is used to modulate the properties of drug candidates.[8][9][10]

Visualizing the Electronic Effects on Acidity

The following diagram illustrates the fundamental equilibrium and the factors that influence it.

G cluster_equilibrium Thiol-Thiolate Equilibrium cluster_influences Influencing Factors R_SH Thiol (R-SH) R_S Thiolate Anion (R-S⁻) R_SH->R_S Deprotonation R_S->R_SH Protonation H_plus H⁺ R_S->H_plus EWG Electron-Withdrawing Groups (e.g., Isoxazole, -NO₂) EWG->R_S Stabilizes Anion (Lowers pKa) EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) EDG->R_S Destabilizes Anion (Raises pKa) G A Prepare Buffer Series (e.g., pH 4-9) D Measure Absorbance of Thiol at a fixed λ across pH range A->D B Prepare Thiol Stock Solution B->D C Identify λmax for R-SH & R-S⁻ (in acidic & basic buffers) C->D E Plot Absorbance vs. pH D->E F Analyze Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination via spectrophotometric titration.

Conclusion and Implications

This guide establishes a clear comparative framework for understanding the acidity of isoxazole and phenyl thiols.

  • Phenyl thiols are a benchmark system whose acidity is highly dependent on the electronic nature of substituents on the phenyl ring.

  • Isoxazole thiols , due to the inherent inductive electron-withdrawing properties of the heterocyclic ring, are predicted to be significantly more acidic than their unsubstituted phenyl thiol counterparts.

This difference is not merely academic; it has profound implications for drug design. A lower pKa for an isoxazole thiol means that at physiological pH (~7.4), a larger fraction of the compound will exist as the more nucleophilic thiolate anion. This can enhance its reactivity in covalent binding to target proteins or improve its efficacy as an antioxidant. By understanding and applying these fundamental principles, researchers can more effectively design and synthesize molecules with tailored reactivity and optimized therapeutic potential. The provided experimental protocol offers a reliable method for validating these predictions and characterizing novel compounds.

References

  • ChemBK. (2024, April 10). 4-Methoxybenzenethiol. Retrieved from [Link]

  • EasyBiologyClass. (2018, March 18). How to Calculate pH and pKa of a Buffer Using Henderson-Hasselbalch Equation? Retrieved from [Link]

  • Avdeef, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]

  • Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 1417.
  • ChemBK. (2025, August 19). Benzenethiol. Retrieved from [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Retrieved from [Link]

  • Khan Academy. Henderson–Hasselbalch equation (video). Retrieved from [Link]

  • Anaesthesia Explained. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. YouTube. Retrieved from [Link]

  • Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Semantic Scholar. Retrieved from [Link]

  • PubChem. 4-Methoxybenzenethiol. Retrieved from [Link]

  • Kaur, R., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • PubChem. Benzenethiol, 2-(1-methylethyl)-. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • PubChem. 4-Nitrobenzenethiol. Retrieved from [Link]

  • ResearchGate. (2023). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 13). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Retrieved from [Link]

  • Skowron, M., & Ciesielski, W.
  • University of Utah.
  • NIST. Benzenethiol, 4-methoxy-. Retrieved from [Link]

  • L-G. Naslund, et al. (2000).
  • Brandts, J. F., & Lin, L. N. (2004). Direct determination of thiol pKa by isothermal titration microcalorimetry. PubMed. Retrieved from [Link]

  • PubChem. 4-Methylbenzenethiol. Retrieved from [Link]

  • ResearchGate. General-base catalysis of the elimination of 4-nitrothiophenol from.... Retrieved from [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling (3,5-Dimethylisoxazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench" Factor & Hazard Profile

Handling (3,5-Dimethylisoxazol-4-yl)methanethiol requires a safety protocol that goes beyond standard chemical hygiene. While the isoxazole ring suggests pharmaceutical bioactivity, the methanethiol moiety (-CH₂SH) presents the immediate logistical challenge: extreme olfactory potency .

Thiols (mercaptans) have odor detection thresholds in the parts-per-billion (ppb) range [1]. Mishandling does not just pose a toxicity risk; it creates a "psychological hazard" that can trigger building evacuations, panic, and false reports of gas leaks (due to the similarity to natural gas odorants).

Critical Hazard Classifications:

  • Acute Toxicity: Treat as harmful/toxic by ingestion and inhalation (H302/H332).

  • Skin/Eye Irritation: Likely causes serious eye irritation and skin sensitization (H315/H319).

  • Organoleptic Hazard: Severe stench. Olfactory fatigue is a critical risk—researchers may stop smelling the compound after a few minutes of exposure, leading to a false sense of security while vapors accumulate [2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard "exam gloves" are insufficient for prolonged contact with thiols due to rapid permeation rates.

PPE CategorySpecificationRationale & Causality
Hand Protection Double Gloving Required 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5-8 mil) or LaminateThiols have high permeation rates through thin rubber. Double gloving creates a "sacrificial" outer layer. If the outer glove is splashed, it must be changed immediately to prevent breakthrough to the inner glove [3].
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. Thiol vapors are lachrymators (tear-inducing). Goggles seal the eyes from vapor intrusion.
Body Protection Lab Coat (Buttoned) + Chemical Apron Thiol odors "stick" to fabrics (cotton/polyester) via sulfur-binding. An impermeable apron prevents the odor from embedding in your clothing, which would otherwise track the smell out of the lab.
Respiratory Fume Hood Only (Primary)Emergency Only: Full-face respirator with Organic Vapor (OV) cartridges.N95 masks are useless against thiol vapors. Handling must occur strictly within a certified fume hood.[1] Respirators are for spill cleanup only.
Operational Workflow & Engineering Controls

The Golden Rule: Never open a container of (3,5-Dimethylisoxazol-4-yl)methanethiol outside a functioning fume hood.

Engineering Controls
  • Fume Hood: Must operate at face velocity >100 fpm.

  • Cold Traps: If removing solvent via rotary evaporation or vacuum line, a bleach trap (liquid) or liquid nitrogen trap must be placed between the source and the pump to prevent thiol vapors from exhausting into the environment [4].

Visualized Protocol

The following diagram outlines the "Cradle-to-Grave" workflow for safe handling.

ThiolHandling Start START: Preparation CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood DoubleGlove Don PPE: Double Nitrile Gloves + Goggles CheckHood->DoubleGlove Handling Active Handling: (3,5-Dimethylisoxazol-4-yl)methanethiol DoubleGlove->Handling Glassware Contaminated Glassware Handling->Glassware Used Equipment Waste Liquid/Solid Waste Handling->Waste Byproducts BleachBath Decontamination: Soak in 10% Bleach (Oxidation) Glassware->BleachBath Immediate Submersion Waste->BleachBath Treat before disposal Wait Wait 24 Hours (Ensure full oxidation) BleachBath->Wait Disposal Disposal: Segregated Chemical Waste Wait->Disposal

Caption: Operational workflow emphasizing the critical oxidation step (Bleach Bath) prior to final disposal.

Decontamination Protocol (The "Bleach Method")

You cannot simply wash thiol-contaminated glassware with soap and water; this will release the stench into the plumbing and affect the entire building. You must chemically alter the molecule first.

The Chemistry: Sodium hypochlorite (Bleach) oxidizes the thiol (-SH) group into a sulfonate or sulfoxide (-SO₃H), which is odorless and water-soluble [5].

Step-by-Step Decontamination:

  • Preparation: Prepare a bath of 10-15% bleach solution (or a 1:1 mixture of commercial bleach and water) inside the fume hood.

  • Immediate Submersion: As soon as you finish with a syringe, flask, or spatula, submerge it immediately into the bleach bath.

  • Soak Time: Allow items to soak for at least 24 hours . The oxidation reaction can be slow for complex organic thiols.

  • Cleaning: After soaking, rinse the glassware with water and proceed with standard detergent cleaning.

Warning: Do not mix bleach with acids or ammonia, as this generates toxic chlorine or chloramine gas.

Emergency Response

Spill Management (< 100 mL):

  • Evacuate the immediate area and close the lab door.

  • Alert colleagues to prevent entry.

  • Don PPE: Full-face respirator with Organic Vapor cartridges, double gloves, and apron.

  • Neutralize: Cover the spill with absorbent pads soaked in bleach solution. Allow to sit for 20 minutes to oxidize the thiol.

  • Clean: Collect pads into a sealed bag. Wipe the area with fresh bleach solution, then water.

Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/solvents , as they may increase skin absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References
  • American Chemical Society (ACS). (2020). Handling Thiols and Other Stench Chemicals.[2] Chemical Safety Library. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide: Nitrile Gloves.[3][4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[2] [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures: Stench Chemicals. UCLA Environment, Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.